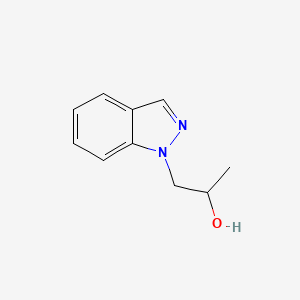
1-(1H-indazol-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indazol-1-yl)propan-2-ol is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(1H-indazol-1-yl)propan-2-ol can be synthesized through various methods. One common approach involves the cyclization of o-haloaryl-N-tosylhydrazones using copper (II) acetate as a catalyst . Another method includes the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent . These reactions typically require specific conditions such as the presence of oxygen as the terminal oxidant and the use of dimethyl sulfoxide (DMSO) as a solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper (II) acetate, is common in industrial settings to facilitate efficient cyclization reactions .
化学反应分析
Types of Reactions: 1-(1H-indazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: TBHP and palladium (II) catalysts.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
1-(1H-indazol-1-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, anti-inflammatory, and antibacterial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
作用机制
The mechanism of action of 1-(1H-indazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in cellular signaling and proliferation . The compound may also interact with other proteins and receptors, leading to various biological effects.
相似化合物的比较
1H-indazole: A parent compound with a similar bicyclic structure.
2H-indazole: Another isomer with different chemical properties.
1-(1H-indazol-1-yl)ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness: 1-(1H-indazol-1-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group on the propanol chain. This structural feature contributes to its distinct chemical reactivity and potential biological activities compared to other indazole derivatives.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-indazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-8(13)7-12-10-5-3-2-4-9(10)6-11-12/h2-6,8,13H,7H2,1H3 |
InChI 键 |
VWIIMPQHUMCLTH-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C2=CC=CC=C2C=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)
![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)
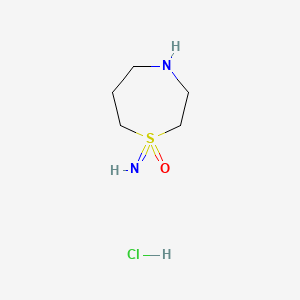



![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
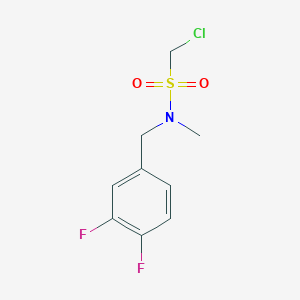
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
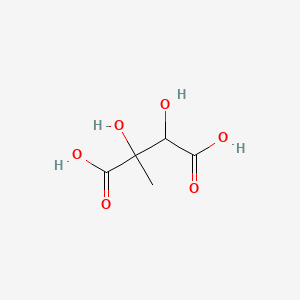
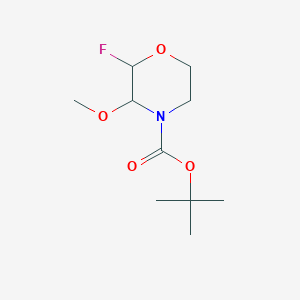
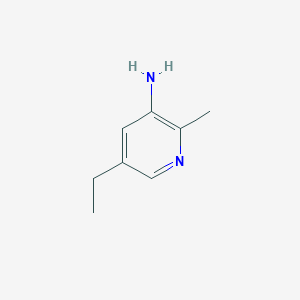
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
